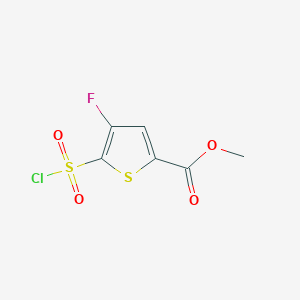
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a carboxylate ester group attached to the thiophene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a fluorinated thiophene derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors equipped with temperature and pressure control systems. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is largely dependent on its functional groups and the specific context of its application. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to the inhibition of certain biochemical pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-(chlorosulfonyl)-thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate: Contains a methyl group instead of a fluorine atom, affecting its steric and electronic characteristics.
Methyl 5-(chlorosulfonyl)-4-chlorothiophene-2-carboxylate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic distribution, which can influence its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C6H4ClFO4S2 |
|---|---|
Poids moléculaire |
258.7 g/mol |
Nom IUPAC |
methyl 5-chlorosulfonyl-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO4S2/c1-12-5(9)4-2-3(8)6(13-4)14(7,10)11/h2H,1H3 |
Clé InChI |
WUQYJDMDAZVMEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















